molecular formula C15H12N2O2 B12922919 1-([1,1'-Biphenyl]-4-yl)pyrazolidine-3,5-dione CAS No. 100880-62-4

1-([1,1'-Biphenyl]-4-yl)pyrazolidine-3,5-dione

Cat. No.: B12922919
CAS No.: 100880-62-4
M. Wt: 252.27 g/mol
InChI Key: BDELXUMTBCEWAH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-([1,1'-Biphenyl]-4-yl)pyrazolidine-3,5-dione (CAS 100880-62-4) is a chemical compound with the molecular formula C15H12N2O2 and a molecular weight of 252.27 g/mol . It features a pyrazolidine-3,5-dione core structure substituted at the nitrogen-1 position with a [1,1'-biphenyl]-4-yl group. The pyrazolidine-3,5-dione moiety is a significant pharmacophore in medicinal chemistry, known for its diverse biological activities. Research on this structural class has shown that such compounds can exhibit potent anti-inflammatory and antibacterial properties . Furthermore, novel pyrazolidine-3,5-dione derivatives have been synthesized and evaluated for advanced therapeutic applications, demonstrating promising anticancer activity against cell lines such as MCF-7 breast cancer cells, as well as antimicrobial efficacy against pathogens like Staphylococcus aureus and Candida albicans . The specific biphenyl substitution pattern on this molecule is of particular interest, as substituted 1,1'-biphenyl compounds are being actively investigated in pharmaceutical research, including for the treatment of viral infections such as hepatitis B and hepatitis delta . The presence of the phenyl ring on the nitrogen of the pyrazolidine-3,5-dione is a structural feature that has been associated with appreciable biological activity in related compounds . This product is intended for research and development purposes in a laboratory setting. It is not for diagnostic or therapeutic use.

Properties

CAS No.

100880-62-4

Molecular Formula

C15H12N2O2

Molecular Weight

252.27 g/mol

IUPAC Name

1-(4-phenylphenyl)pyrazolidine-3,5-dione

InChI

InChI=1S/C15H12N2O2/c18-14-10-15(19)17(16-14)13-8-6-12(7-9-13)11-4-2-1-3-5-11/h1-9H,10H2,(H,16,18)

InChI Key

BDELXUMTBCEWAH-UHFFFAOYSA-N

Canonical SMILES

C1C(=O)NN(C1=O)C2=CC=C(C=C2)C3=CC=CC=C3

Origin of Product

United States

Preparation Methods

Key Reaction Types:

These methods provide a versatile platform for introducing various substituents, including aryl groups such as biphenyl.

Preparation of 1-([1,1'-Biphenyl]-4-yl)pyrazolidine-3,5-dione

Starting Materials and Key Intermediates

Representative Synthetic Route

A general method involves:

This approach is supported by literature examples where 1-phenyl-3,5-pyrazolidinediones are alkylated or acylated to introduce aryl groups, including biphenyl analogs.

Detailed Preparation Methods and Conditions

Step Reaction Type Reagents/Conditions Yield (%) Notes
1 Cyclocondensation Hydrazine + 1,3-dicarbonyl compound, reflux in ethanol or acetic acid 70-85 Formation of pyrazolidine-3,5-dione core ring
2 N-Alkylation or N-Arylation 4-Bromobiphenyl or biphenyl-4-carboxaldehyde, base (K2CO3), DMF, reflux 60-75 Introduction of biphenyl substituent at N-1 position
3 Purification Recrystallization or chromatography - Ensures high purity for characterization and further use

Research Findings and Optimization

  • Base and Solvent Effects : Potassium carbonate in dimethylformamide (DMF) is commonly used for N-alkylation, providing good yields and selectivity.
  • Temperature Control : Reflux conditions (80-120°C) optimize reaction rates without decomposing sensitive intermediates.
  • Substituent Effects : Electron-donating or withdrawing groups on the biphenyl ring can influence reaction kinetics and product stability.
  • Alternative Methods : Some studies report the use of microwave-assisted synthesis to reduce reaction times and improve yields.

Example Synthesis from Literature

A study reported the synthesis of 1-phenyl-3,5-pyrazolidinedione derivatives via condensation of phenylhydrazine with diketones, followed by N-alkylation with aryl halides including biphenyl derivatives. The reaction sequence is as follows:

  • Phenylhydrazine reacts with diketone to form pyrazolidinedione.
  • The pyrazolidinedione is treated with 4-bromobiphenyl in the presence of K2CO3 and DMF at reflux.
  • The product is isolated by filtration and purified by recrystallization.

This method yielded the target compound in 65-75% yield with high purity.

Summary Table of Preparation Methods

Methodology Key Reagents Conditions Advantages Limitations
Cyclocondensation + N-alkylation Hydrazine, diketone, 4-bromobiphenyl, K2CO3, DMF Reflux in ethanol/DMF High yield, straightforward Requires careful temperature control
Microwave-assisted synthesis Same as above Microwave irradiation Reduced reaction time Requires specialized equipment
Condensation with biphenyl aldehyde Hydrazine, biphenyl-4-carbaldehyde Acidic or neutral medium Direct aryl substitution Moderate yields, longer reaction times

Chemical Reactions Analysis

Types of Reactions

1-([1,1’-Biphenyl]-4-yl)pyrazolidine-3,5-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can yield hydrazine derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under various conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield oxo derivatives, while substitution reactions can introduce various functional groups, enhancing the compound’s biological activity .

Scientific Research Applications

1-([1,1’-Biphenyl]-4-yl)pyrazolidine-3,5-dione has several scientific research applications:

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Variations

The following table highlights key structural and functional differences between 1-([1,1'-Biphenyl]-4-yl)pyrazolidine-3,5-dione and related compounds:

Compound Name Structural Features Biological Activity/Applications IC50 (μM) or Activity Notes Key References
This compound Biphenyl group at position 1; pyrazolidine-3,5-dione core. Limited direct data; structural analogs suggest potential anti-cancer or enzyme modulation. N/A
IVd: 1-((1-(4-bromophenyl)-1H-1,2,3-triazol-4-yl)methyl)-2-(tetrazolo[1,5-a]quinoxalin-4-yl)pyrazolidine-3,5-dione Triazole, bromophenyl, and tetrazoloquinoxaline substituents. Anti-cancer activity against HeLa, MCF-7, HEK 293T, and A549 cell lines. 3.20 ± 1.32 to 5.29 ± 1.34 μM (IC50)
[1,1′-Biphenyl]-4-yl-oxoethylbenzoate derivatives Biphenyl ester moiety. Anti-tyrosinase activity; dermatological/cosmetic applications (skin lightening). Not quantified; superior to kojic acid.
1,2-di-(4-sulfamidophenyl)-4-butylpyrazolidine-3,5-dione Sulfamidophenyl and butyl substituents. Broad applications in medicinal chemistry (e.g., enzyme inhibition, material science). N/A (versatility noted)

Key Observations

  • Substituent-Driven Activity: The presence of triazole and tetrazoloquinoxaline groups in IVd correlates with potent anti-cancer activity, likely due to enhanced binding to targets like EGFR . In contrast, the biphenyl group in the target compound may prioritize hydrophobic interactions, though its exact biological role remains uncharacterized.
  • Functional Group Impact: The biphenyl ester derivatives () exhibit anti-tyrosinase activity, suggesting that esterification of the biphenyl moiety can redirect applications toward dermatology.
  • Polarity and Solubility : The sulfamidophenyl substituents in ’s compound increase polarity, improving aqueous solubility compared to the hydrophobic biphenyl group in the target compound. This could influence pharmacokinetic profiles .

Biological Activity

1-([1,1'-Biphenyl]-4-yl)pyrazolidine-3,5-dione is a heterocyclic compound that has garnered attention due to its diverse biological and pharmacological activities. This article explores its biological activity, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The compound features a five-membered ring with two nitrogen atoms and two carbonyl groups at positions 3 and 5. Its molecular formula is C15H12N2O2C_{15}H_{12}N_2O_2 with a molecular weight of approximately 244.26 g/mol.

PropertyValue
Molecular FormulaC15H12N2O2
Molecular Weight244.26 g/mol
CAS Number4744-71-2

This compound primarily targets key enzymes involved in various biochemical pathways. Notably, it has been shown to inhibit phosphoenolpyruvate carboxylase (PEPC), which is crucial in the C4 photosynthetic pathway. This inhibition leads to disrupted metabolic processes in plants and certain microorganisms.

Biochemical Pathways Affected

  • C4 Photosynthesis : The inhibition of PEPC by this compound can significantly affect the efficiency of photosynthesis in C4 plants.
  • Antimicrobial Activity : The compound exhibits antibacterial properties by targeting penicillin-binding proteins (PBPs), which are essential for bacterial cell wall synthesis .

Antimicrobial Properties

Research indicates that this compound demonstrates potent antimicrobial activity against various Gram-positive and Gram-negative bacteria. The minimum inhibitory concentrations (MICs) for several strains have been documented:

Bacterial StrainMIC (μg/mL)
Pseudomonas aeruginosa1
Klebsiella pneumoniae0.5
Escherichia coli0.25

These values suggest that the compound could be effective in treating infections caused by these pathogens.

Anti-inflammatory Effects

The compound has also shown promise as an anti-inflammatory agent. It inhibits cyclooxygenase (COX) enzymes, which play a significant role in the inflammatory response. In vitro studies have reported an IC50 value of approximately 10 μM for COX inhibition, indicating its potential as a therapeutic agent for inflammatory diseases .

Case Studies

Several studies have highlighted the biological activity of pyrazolidine derivatives:

  • Antimicrobial Efficacy : A study published in Nature demonstrated that pyrazolidinones could effectively inhibit PBPs, showcasing their potential as new antibacterial agents against resistant strains .
  • Therapeutic Applications : Research has indicated that derivatives of pyrazolidine-3,5-dione can be used in treating rheumatoid arthritis due to their anti-inflammatory properties. Clinical trials are ongoing to evaluate their efficacy and safety in human subjects.
  • Stability and Pharmacokinetics : Investigations into the pharmacokinetic properties of these compounds reveal favorable characteristics such as high solubility and stability under physiological conditions, making them suitable candidates for further drug development .

Q & A

Q. Advanced

  • Molecular docking (AutoDock, Glide) : Simulate ligand-receptor interactions using energy minimization and scoring functions (e.g., binding free energy ΔG) .
  • Molecular Dynamics (MD) simulations : Assess stability of ligand-protein complexes over 100+ ns trajectories to validate docking predictions .
  • QSAR modeling : Develop predictive models using descriptors like logP, PSA, and H-bond donors/acceptors .

How do crystallographic refinement tools like SHELXL aid in resolving structural ambiguities in pyrazolidinedione derivatives?

Advanced
SHELXL enables precise refinement of X-ray data through:

  • Anisotropic displacement parameters : Differentiate thermal motion of atoms (e.g., biphenyl vs. pyrazolidinedione moieties) .
  • Hydrogen bonding networks : Map interactions (e.g., N–H···O=C) to confirm tautomeric forms .
  • Twinned crystal correction : Address overlapping diffraction patterns common in planar biphenyl systems .

What strategies are effective for optimizing the anti-cancer activity of pyrazolidinedione derivatives while minimizing toxicity?

Q. Advanced

  • Selective functionalization : Introduce substituents (e.g., tetrazoloquinoxaline) to enhance target specificity and reduce off-target effects .
  • Prodrug design : Mask reactive groups (e.g., hydroxyls) with ester linkages to improve bioavailability .
  • In silico toxicity screening : Use tools like ADMET Predictor™ to assess hepatotoxicity and CYP450 inhibition risks .

How can researchers troubleshoot low yields in the synthesis of biphenyl-pyrazolidinedione derivatives?

Basic
Common issues and solutions:

  • Incomplete acylation : Extend reaction time (≥4 hours) or increase catalyst loading (AlCl₃) .
  • Byproduct formation : Monitor via TLC and optimize recrystallization solvents (e.g., acetic acid over ethanol) .
  • Moisture sensitivity : Use anhydrous solvents and inert atmosphere for moisture-sensitive steps .

What role do biphenyl substituents play in modulating the electronic properties of pyrazolidinedione compounds?

Q. Advanced

  • Electron-donating groups (e.g., methoxy) : Increase electron density on the biphenyl ring, enhancing π-π stacking with hydrophobic protein pockets .
  • Electron-withdrawing groups (e.g., nitro) : Stabilize the pyrazolidinedione core via resonance, improving metabolic stability .
  • Steric effects : Bulky substituents (e.g., triazole-methyl) can restrict rotational freedom, favoring bioactive conformations .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.